4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3
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Overview
Description
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 is a chemically modified derivative of spiramycin, an antibiotic belonging to the macrolide class. This compound is primarily used in research settings, particularly in the fields of infectious disease and proteomics .
Preparation Methods
The synthesis of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 involves several steps. The process begins with the chemical modification of spiramycin, where specific functional groups are introduced to enhance its properties. The reaction conditions typically involve the use of tert-butyldimethylsilyl chloride as a reagent, along with appropriate solvents and catalysts to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 involves binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
Comparison with Similar Compounds
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 is unique due to its specific chemical modifications, which enhance its stability and efficacy. Similar compounds include:
Spiramycin: The parent compound, which lacks the tert-butyldimethylsilyl group.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different chemical structure.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and enhanced properties.
Properties
Molecular Formula |
C49H88N2O14Si |
---|---|
Molecular Weight |
960.3 g/mol |
IUPAC Name |
(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[butyl(dimethyl)silyl]oxy-19-[(2S,5S)-5-[(2S,5S,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-3-one |
InChI |
InChI=1S/C49H88N2O14Si/c1-15-16-24-66(13,14)65-40-26-34-25-29(2)36(61-39-23-22-35(50(8)9)31(4)58-39)21-19-17-18-20-30(3)57-38(52)27-37(62-40)46(56-12)45(34)64-48-43(53)42(51(10)11)44(32(5)60-48)63-41-28-49(7,55)47(54)33(6)59-41/h17-19,21,29-37,39-48,53-55H,15-16,20,22-28H2,1-14H3/b18-17+,21-19+/t29-,30-,31?,32?,33-,34-,35+,36+,37-,39+,40?,41+,42?,43?,44-,45+,46+,47+,48+,49?/m1/s1/i8D3 |
InChI Key |
NUCLOANVBUPJKC-YUILJQPXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)[C@H]1CC[C@@H](OC1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@@H]3[C@@H]([C@H]([C@H](C[C@H]2C)CC(O3)O[Si](C)(C)CCCC)O[C@H]4C(C([C@@H](C(O4)C)O[C@H]5CC([C@H]([C@H](O5)C)O)(C)O)N(C)C)O)OC)C |
Canonical SMILES |
CCCC[Si](C)(C)OC1CC2CC(C(C=CC=CCC(OC(=O)CC(O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)OC)C)OC5CCC(C(O5)C)N(C)C)C |
Origin of Product |
United States |
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